REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]2[S:7][C:8](C(O)=O)=[CH:9][C:5]=2[C:4]([CH3:13])=[N:3]1.N1C2C(=CC=CC=2)C=CC=1>[Cu]>[CH3:1][N:2]1[C:6]2[S:7][CH:8]=[CH:9][C:5]=2[C:4]([CH3:13])=[N:3]1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CN1N=C(C2=C1SC(=C2)C(=O)O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
Name
|
copper
|
Quantity
|
1.943 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Following heating
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate (3×100 mL) and 3N HCl (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified via silica gel flash chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 10-40% EtOAc and hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C2=C1SC=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.07 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |